Phenylcyclohexane CAS number 827-52-1 properties
Phenylcyclohexane CAS number 827-52-1 properties
An In-depth Technical Guide to Phenylcyclohexane (CAS 827-52-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Phenylcyclohexane (CAS 827-52-1), also known as Cyclohexylbenzene. It covers its physicochemical properties, safety and handling protocols, synthesis methodologies, analytical procedures, and applications relevant to the scientific and drug development community.
Core Properties and Identification
Phenylcyclohexane is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group[1]. It is a colorless liquid with a mild odor[2].
Physicochemical Properties
The fundamental physical and chemical properties of Phenylcyclohexane are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 827-52-1 | [1][3][4][5][6][7][8] |
| EC Number | 212-572-0 | [3] |
| Molecular Formula | C₁₂H₁₆ | [5][8] |
| Molecular Weight | 160.26 g/mol | [5][6][8] |
| Appearance | Colorless to almost colorless, clear liquid | [2][7][8] |
| Density | 0.95 g/cm³ at 20 °C (68 °F)[3] / 0.95 g/mL at 25 °C | [3] |
| Boiling Point | 236 - 240 °C (456.8 - 464 °F) | [3][7] |
| Melting Point | 4 - 7 °C (39.2 - 44.6 °F) | [6][7] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.526 - 1.53 | [7] |
| Vapor Pressure | 0.0399 mm Hg | [2] |
| Solubility in Water | Insoluble, not miscible or difficult to mix | [3][7] |
| LogP (Octanol/Water) | 4.64 | [6] |
Safety and Handling
Phenylcyclohexane is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety.
| Hazard Class & Category | Hazard Statement |
| Flammable liquids (Category 4) | H227: Combustible liquid[3][4] |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin irritation (Category 2) | H315: Causes skin irritation[3][4][5][7] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[3][4][5][7] |
| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways[7] |
| Aquatic hazard (Acute 1) | H400: Very toxic to aquatic life[4] |
| Aquatic hazard (Chronic 1) | H410: Very toxic to aquatic life with long lasting effects[4][7] |
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GHS07 (Exclamation Mark)
Precautionary Statements:
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Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection)[4][7].
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Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P331 (Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][7].
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Storage: P403+P235 (Store in a well-ventilated place. Keep cool)[4].
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Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)[4][7].
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][9]. The recommended storage temperature is below 15°C[7].
Synthesis Protocols
Phenylcyclohexane is primarily synthesized via two main routes: alkylation of benzene and hydrogenation of biphenyl (B1667301). These methods are scalable for industrial production[1][10][11].
Method 1: Acid-Catalyzed Alkylation of Benzene
This is a common industrial method involving the Friedel-Crafts alkylation of benzene with an alkylating agent like cyclohexene (B86901) or cyclohexyl chloride, using an acid catalyst[1][11].
Experimental Protocol:
-
Catalyst Preparation: An acid catalyst, such as a FAU-structured molecular sieve, is prepared and activated[11].
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Reaction Setup: A reaction vessel is charged with benzene and the catalyst.
-
Alkylation: Cyclohexene is added to the benzene and catalyst mixture under controlled temperature and pressure. The reaction is allowed to proceed to form Phenylcyclohexane.
-
Transalkylation (Optional): The product mixture may contain poly-cyclohexylated benzenes. This stream can be reacted with additional benzene over a catalyst to convert the poly-substituted products back to the desired mono-substituted Phenylcyclohexane, maximizing yield[11].
-
Work-up and Purification: The catalyst is filtered off. The resulting mixture is subjected to fractional distillation to separate unreacted benzene (which is recycled), the Phenylcyclohexane product, and heavier poly-alkylated byproducts[11].
Caption: Synthesis of Phenylcyclohexane via Friedel-Crafts Alkylation.
Method 2: Selective Hydrogenation of Biphenyl
This process involves the catalytic hydrogenation of one of the phenyl rings of biphenyl[10]. Careful control of reaction conditions is necessary to prevent the formation of the byproduct bicyclohexyl (B1666981), which forms an azeotrope with Phenylcyclohexane[10].
Experimental Protocol:
-
Catalyst: A supported nickel catalyst is often used. For example, a catalyst comprising NiO, CuO, ZrO₂, and MoO₃ has been described[10].
-
Reaction Setup: A high-pressure autoclave is charged with biphenyl and the catalyst.
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Hydrogenation: The reactor is pressurized with hydrogen (e.g., 40 bar) and heated (e.g., 130°C) with stirring. The reaction is monitored by gas chromatography[10].
-
Controlled Conversion: The hydrogenation is typically stopped before complete conversion of biphenyl (e.g., at 90-95% conversion) to minimize the formation of the bicyclohexyl byproduct[10].
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The product mixture is purified by fractional distillation to separate the Phenylcyclohexane product from unreacted biphenyl. The unreacted biphenyl can be recycled back into the hydrogenation reactor to improve the overall yield[10].
Caption: Synthesis of Phenylcyclohexane via Biphenyl Hydrogenation.
Analytical Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of Phenylcyclohexane.
Gas Chromatography (GC)
GC is a primary method for assessing the purity of Phenylcyclohexane and monitoring reaction progress.
Experimental Protocol (GC Analysis): This protocol is adapted from a method used to analyze the hydrogenation of biphenyl[10].
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Column: 30 m DB-WAX, ID: 0.2 mm, Film Thickness: 0.5 µm.
-
Carrier Gas: Helium.
-
Injection Volume: 0.2 µL.
-
Temperatures:
-
Injector Temp.: 200°C.
-
Detector Temp.: 250°C.
-
-
Oven Program:
-
Start at 80°C.
-
Ramp at 3°C/min to 200°C, hold for 15 min.
-
Ramp to 240°C, hold for 20 min (isothermal).
-
-
Expected Retention Times (t_R):
-
Bicyclohexyl: 8.7 min
-
Phenylcyclohexane: 15.4 min
-
Biphenyl: 25.6 min
-
Caption: General workflow for GC analysis of Phenylcyclohexane.
Spectroscopic Data Interpretation
While specific spectra are not provided, the expected features from standard spectroscopic methods can be predicted.
-
¹H NMR: Due to rapid chair-flipping of the cyclohexane (B81311) ring at room temperature, the proton signals are averaged. One would expect complex multiplets for the cyclohexyl protons (11H) and a multiplet for the phenyl protons (5H) in the aromatic region (δ ~7.2 ppm).
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¹³C NMR: One would expect distinct signals for the carbon atoms of the cyclohexane ring and the phenyl group. Due to symmetry, the phenyl group would show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon). The cyclohexane ring would also show multiple signals.
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Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching from the sp³ hybridized carbons of the cyclohexane ring (just below 3000 cm⁻¹), C-H stretching from the sp² hybridized carbons of the benzene ring (just above 3000 cm⁻¹), and C=C stretching peaks in the aromatic region (~1600-1450 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 160. Common fragmentation patterns would involve the loss of fragments from the cyclohexyl ring.
Applications in Research and Drug Development
Phenylcyclohexane serves as a crucial intermediate in chemical synthesis and holds relevance in medicinal chemistry and materials science.
Precursor to Phenol (B47542) and Cyclohexanone
A significant industrial application of Phenylcyclohexane is its role in a process analogous to the cumene (B47948) process[1]. Phenylcyclohexane is oxidized to its hydroperoxide, which then undergoes an acid-catalyzed rearrangement (Hock rearrangement) to yield phenol and cyclohexanone[1]. Cyclohexanone is a key precursor for the synthesis of nylons[1][11].
Intermediate in Drug Discovery
The Phenylcyclohexane scaffold is utilized in the synthesis of pharmacologically active molecules.
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5-HT₂A Receptor Antagonists: Research has shown that compounds with a 4-phenylcyclohexane core linked to an arylpiperazine moiety can act as antagonists of the 5-HT₂A receptor. These compounds have been investigated for their potential as novel antiplatelet agents, which could offer alternative treatments for patients resistant to conventional therapies[]. One such compound demonstrated more potent inhibition of collagen-stimulated platelet aggregation than the reference drug sarpogrelate[].
Role in Medicinal Chemistry Strategy
In drug design, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons (Fsp³) and reducing aromatic ring count to improve the physicochemical properties and clinical success rate of drug candidates[13]. Replacing a phenyl group with a cyclohexyl group is a common strategy to achieve this. Studies suggest that the perceived "stacking" interactions of aromatic rings may not be as critical for potency as once thought, and that cyclohexyl-phenyl interactions can be equally or even more stabilizing[13]. Therefore, Phenylcyclohexane serves as a structural model for this important bioisosteric replacement in drug development.
Caption: Logic of Phenyl-to-Cyclohexyl replacement in drug design.
References
- 1. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 2. Phenylcyclohexane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. phenylcyclohexane [stenutz.eu]
- 7. Phenylcyclohexane | 827-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Phenylcyclohexane | CymitQuimica [cymitquimica.com]
- 9. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 11. CN103848710A - Method used for synthesizing phenylcyclohexane - Google Patents [patents.google.com]
- 13. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
